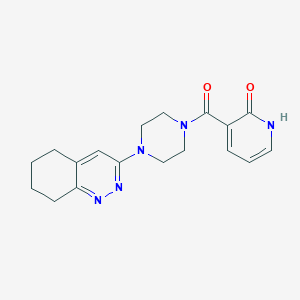
(2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Ergebnisse: Die potenteste Verbindung, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, zeigte niedrige mikromolare GI50-Werte. Sie induzierte Apoptose-assoziierte Effekte, darunter PARP-1-Spaltung, Caspase-9-Aktivierung und LC3-Fragmentierung. Zusätzlich reduzierte sie die Expression des proliferierenden Zellkernantigens (PCNA) .
- Anwendungen: Diese Verbindung kann sowohl für die Fluoreszenzintensitäts- als auch für die ratiometrische pH-Messung verwendet werden .
Antiproliferative Aktivität
Fluoreszenzeigenschaften
Anti-Fibrotische Aktivität
Biologische Aktivität
The compound (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a hydroxypyridine moiety and a piperazine ring substituted with a tetrahydrocinnoline derivative, which may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been suggested that similar compounds can act as inhibitors of autotaxin, an enzyme linked to inflammation and fibrosis .
- Receptor Modulation : The presence of the piperazine moiety allows for potential interactions with neurotransmitter receptors or other signaling pathways, which can modulate physiological responses.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by suppressing tumor cell metastasis and influencing cancer-related signaling pathways .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone inhibited the proliferation of various cancer cell lines. These findings suggest that the compound may possess significant anticancer properties.
- Pulmonary Fibrosis Model : A related compound was evaluated in a bleomycin-induced pulmonary fibrosis model in mice. It showed efficacy in reducing extracellular matrix deposition and LPA levels, indicating a potential therapeutic role in fibrotic diseases .
Eigenschaften
IUPAC Name |
3-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17-14(5-3-7-19-17)18(25)23-10-8-22(9-11-23)16-12-13-4-1-2-6-15(13)20-21-16/h3,5,7,12H,1-2,4,6,8-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYQABLUVVLNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














